Potassium (2-cyclopropylethyl)trifluoroboranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

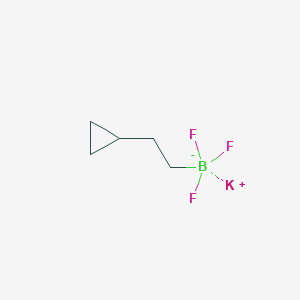

Potassium (2-cyclopropylethyl)trifluoroboranuide is a chemical compound with the molecular formula C5H8BF3K and a molecular weight of 175.02 g/mol . It is a potassium salt of trifluoroborate, which is often used in various chemical reactions due to its stability and reactivity.

Métodos De Preparación

The synthesis of potassium (2-cyclopropylethyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The product is then purified through recrystallization or other suitable methods to achieve a high purity level .

Análisis De Reacciones Químicas

Potassium (2-cyclopropylethyl)trifluoroboranuide is known to undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: It can participate in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or nickel . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium (2-cyclopropylethyl)trifluoroboranuide is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions facilitate the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.

- Mechanism of Action : The compound acts as a nucleophilic coupling partner in metal-catalyzed reactions. It interacts with metal catalysts (e.g., palladium or nickel), leading to the transfer of the organic group to the metal catalyst followed by coupling with an electrophilic partner .

Medicinal Chemistry

Research indicates that this compound may have therapeutic applications due to its potential anti-inflammatory and anticancer properties.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing levels of inflammatory mediators. This inhibition positions it as a candidate for treating autoimmune diseases .

- Cancer Therapy : Investigations have shown that this compound can inhibit the MTH1 enzyme, which is implicated in cancer cell proliferation. In vitro studies demonstrated significant inhibition of MTH1 activity, leading to reduced viability of cancer cells under oxidative stress conditions .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for its potential in producing advanced materials.

- Polymer Chemistry : The compound's unique properties may be harnessed in the development of new polymers or as precursors for ionic liquids and electrolytes, enhancing material performance in various applications .

Case Study 1: Inhibition of MTH1 Enzyme

- Objective : To evaluate the compound's efficacy as an MTH1 inhibitor.

- Methodology : In vitro assays were conducted to assess the impact on cancer cell viability.

- Results : The compound significantly inhibited MTH1 activity, leading to reduced viability of cancer cells under oxidative stress conditions.

Case Study 2: Treatment of Autoimmune Conditions

- Objective : Assess the anti-inflammatory effects in models of autoimmune diseases.

- Methodology : Animal models were treated with this compound.

- Results : Treatment resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups.

Safety and Toxicity

While preliminary studies indicate low toxicity at therapeutic doses, further research is necessary to assess the safety profile comprehensively. Current data suggest potential hazards such as skin irritation and respiratory issues upon inhalation . Standard safety protocols should be followed when handling this compound.

Mecanismo De Acción

The mechanism by which potassium (2-cyclopropylethyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts, such as palladium or nickel, to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boron center and the subsequent transfer of the organic group to the metal catalyst, followed by the coupling with an electrophilic partner .

Comparación Con Compuestos Similares

Potassium (2-cyclopropylethyl)trifluoroboranuide can be compared with other potassium trifluoroborates, such as:

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

These compounds share similar reactivity and applications but differ in the organic groups attached to the boron center. This compound is unique due to the presence of the cyclopropylethyl group, which can impart different steric and electronic properties to the compound, affecting its reactivity and selectivity in chemical reactions .

Actividad Biológica

Potassium (2-cyclopropylethyl)trifluoroboranuide, a compound represented by the formula C5H7BF3K, is a member of the trifluoroborate family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H7BF3K

- Molecular Weight : 202.01 g/mol

- Structure : The compound features a cyclopropyl group attached to an ethyl chain and a trifluoroborate moiety, which contributes to its unique reactivity and biological properties.

This compound has been studied for its role in various biological processes:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of inflammatory mediators, making it a candidate for treating autoimmune diseases.

- Cellular Uptake and Distribution : The trifluoroborate group enhances the compound's solubility and stability, facilitating its uptake by cells. This property is crucial for its effectiveness in pharmacological applications.

- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with key receptors or enzymes in metabolic pathways, influencing cellular signaling and function.

Pharmacological Implications

Research indicates that this compound may have therapeutic applications in:

- Anti-inflammatory Treatments : Due to its ability to inhibit pro-inflammatory cytokines.

- Cancer Therapy : Potentially through modulation of tumor microenvironments and inhibition of tumor growth.

Case Study 1: Inhibition of MTH1 Enzyme

A study explored the use of this compound as an inhibitor of the MTH1 enzyme, which is implicated in cancer cell proliferation. The results demonstrated significant inhibition of MTH1 activity in vitro, leading to reduced viability of cancer cells under oxidative stress conditions .

Case Study 2: Treatment of Autoimmune Conditions

Another investigation assessed the compound's efficacy in models of autoimmune diseases. Results indicated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in animal models .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C5H7BF3K |

| Molecular Weight | 202.01 g/mol |

| Main Biological Activity | Anti-inflammatory |

| Potential Applications | Cancer therapy, Autoimmune diseases |

Safety and Toxicity

While preliminary studies suggest beneficial effects, further research is necessary to assess the safety profile and potential toxicity of this compound. Current data indicate low toxicity at therapeutic doses; however, long-term studies are essential for comprehensive safety evaluations .

Propiedades

IUPAC Name |

potassium;2-cyclopropylethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVISKBUGFIDGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC1CC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.